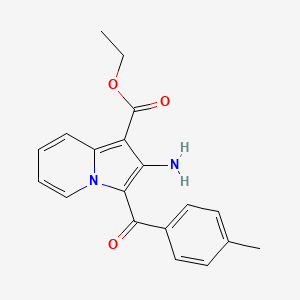

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . It has been studied for its potential biological activities . Notably, it has shown promising anti-tubercular activity against the H37Rv and multidrug-resistant Mycobacterium tuberculosis strains .

Synthesis Analysis

The synthesis of indolizines, including this compound, has been achieved through various methods. One approach involves the use of 4-aminopyridine and different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of a potassium carbonate base with anhydrous DMF solvent .Molecular Structure Analysis

Indolizine is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . The indolizine skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The synthesis of indolizines has been achieved through various chemical reactions. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in recent years . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .Scientific Research Applications

Synthesis of Novel Compounds

Research efforts have been directed towards the synthesis of novel indolizine derivatives, such as Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate, showcasing its versatility as a precursor in organic synthesis. For instance, the synthesis and transformations of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates involved the preparation of various derivatives by heating with polyphosphoric acid, leading to debenzoylated hydrazide and other compounds upon reaction with hydrazine hydrate or aqueous sodium hydroxide (Cucek & Verček, 2008).

Antioxidant and Antibacterial Properties

A study described an efficient synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, showcasing their in vitro antioxidant properties using a DPPH scavenging method. Among these compounds, specific derivatives exhibited significant antioxidant potency, along with potent antibacterial activity, highlighting their potential in medicinal chemistry (Uppar et al., 2020).

Photoluminescence and Optical Properties

The unusual blue-shifted acid-responsive photoluminescence behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines, a related class of photoluminescent materials, has been explored. These compounds exhibit reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation, presenting applications in sensing and materials science (Outlaw et al., 2016).

Anticancer Activity

The discovery of new apoptosis-inducing agents based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate for breast cancer showcases the compound's utility in synthesizing novel agents with potential therapeutic applications. These compounds have been evaluated for their cytotoxicity in vitro against cancer cell lines, with some showing significant antiproliferative potential (Gad et al., 2020).

Future Directions

Given its promising anti-tubercular activity, Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate warrants further development. It may represent a novel promising class of InhA inhibitors and multi-targeting agents to combat drug-sensitive and drug-resistant Mycobacterium tuberculosis strains .

Properties

IUPAC Name |

ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-19(23)15-14-6-4-5-11-21(14)17(16(15)20)18(22)13-9-7-12(2)8-10-13/h4-11H,3,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVSLRYDKZUXQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2371938.png)

![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)

![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)

![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)